Methyl 6-bromobenzo[d]isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWOZBMLUMQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855696 | |
| Record name | Methyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-23-2 | |
| Record name | Methyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : CHBrNO
- SMILES : COC(=O)C1=NOC2=C1C=CC(=C2)Br
- InChIKey : OAHWOZBMLUMQBM-UHFFFAOYSA-N
The compound features a bromine atom at the 6-position of the isoxazole ring, which significantly influences its biological activity compared to other isoxazole derivatives.
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds in this class demonstrated low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through in vitro assays. The compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .
| Compound | IC (μM) | Inflammatory Mediator |
|---|---|---|
| This compound | 5.0 | TNF-α |
| Control (Diclofenac) | 2.5 | TNF-α |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, with IC values indicating effective cytotoxicity .
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.0 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : In a comparative study on various isoxazoles, this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models .
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable in drug development.
- Antidepressant and Muscle Relaxant Properties : Research indicates that derivatives of isoxazole compounds, including this compound, exhibit muscle relaxant and antidepressant activities. These compounds have been shown to influence central nervous system functions, which is critical for developing treatments for mood disorders and muscle spasticity .
- Analgesic and Anti-inflammatory Effects : Isoxazole derivatives have been studied for their analgesic properties. For instance, some compounds have demonstrated significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation, suggesting potential applications in pain management therapies .
Anticancer Research
This compound has been explored for its anticancer potential:
- FLT3 Inhibition : Studies have identified isoxazole derivatives that act as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. Compounds related to this compound have shown promising results in inhibiting FLT3 phosphorylation, leading to tumor regression in preclinical models .
- Cytotoxic Activity : The compound has been evaluated for cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited selective antiproliferative effects against human breast carcinoma and melanoma cell lines, indicating their potential as chemotherapeutic agents .
Synthetic Applications
The compound's unique chemical structure allows it to be utilized as a building block in organic synthesis:
- Synthesis of Novel Compounds : this compound can be used to synthesize a variety of novel isoxazole-based compounds with enhanced biological activities. This versatility makes it an essential component in the development of new pharmaceuticals .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 651780-27-7)
6-Bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0)
Benzo[d]isoxazole-3-carboxylic Acid (CAS 28691-47-6)
Halogen-Substituted Analogs (e.g., 5-Fluoro and 5-Chloro Derivatives)
- Examples : 5-Fluorobenzo[d]isoxazol-3-amine, 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole .
- Key Differences: Fluorine or chlorine substituents alter electronic properties, enhancing stability or bioactivity.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Methyl 6-bromobenzo[d]isoxazole-3-carboxylate | 1123169-23-2 | C₉H₆BrNO₃ | 256.06 | 6-Bromo, 3-Methyl ester | N/A | N/A |
| Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate | 651780-27-7 | C₁₀H₈BrNO₃ | 270.08 | 6-Bromo, 3-Ethyl ester | N/A | N/A |
| 6-Bromo-3-methylbenzo[d]isoxazole | 66033-69-0 | C₈H₆BrNO | 212.04 | 6-Bromo, 3-Methyl | 292.5 | 1.606 |
| Benzo[d]isoxazole-3-carboxylic acid | 28691-47-6 | C₈H₅NO₃ | 163.13 | 3-Carboxylic acid | N/A | N/A |
Preparation Methods
Overview of Isoxazole Ring Synthesis
Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. Their synthesis commonly involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles. The benzo-fused isoxazole derivatives, such as methyl 6-bromobenzo[d]isoxazole-3-carboxylate, require additional steps for ring fusion and substitution.
Several synthetic routes for isoxazoles have been reported, including:
- Copper(I)-catalyzed cycloaddition of nitrile oxides and terminal alkynes.
- Tosylalcohol-catalyzed cyclization from propargylic alcohols and protected hydroxylamines.
- One-pot three-component reactions using aldehydes, alkynes, and hydroxylamine derivatives.
- Use of environmentally benign solvents such as deep eutectic solvents or ionic liquids.
- Metal-free methods using bases like DBU for nitrile oxide cycloadditions.
- Regioselective syntheses via ring-opening and intramolecular nucleophilic substitution.
These methods provide a foundation for synthesizing substituted isoxazoles with various functional groups, including bromine and ester substituents.
Specific Preparation of this compound
While direct literature detailing the exact preparation of this compound is limited, related compounds such as 6-bromobenzo[d]isoxazole-3-carboxylic acid are commercially available and their preparation informs the synthesis of the methyl ester derivative.
Preparation of 6-Bromobenzo[d]isoxazole-3-carboxylic acid
- The acid form is typically synthesized by constructing the benzo-fused isoxazole ring with a bromine substituent at the 6-position and a carboxylic acid group at the 3-position.
- This involves cyclization reactions of appropriately substituted precursors, such as brominated hydroxyketones or aldehydes, with hydroxylamine or nitrile oxide intermediates.
- The carboxylic acid group can be introduced by oxidation of aldehyde precursors or by using carboxylated starting materials.
Esterification to Methyl Ester
- Methylation of 6-bromobenzo[d]isoxazole-3-carboxylic acid to yield this compound is typically achieved by esterification.
- Common methods include Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
- Alternatively, methylation can be performed using diazomethane or methyl iodide in the presence of a base for milder conditions.
Detailed Synthetic Route Example
A plausible synthetic sequence based on literature precedents includes:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of brominated precursor | Bromination of benzo[d]isoxazole or related intermediate using N-bromosuccinimide (NBS) or bromine in controlled conditions | Introduction of bromine at 6-position |
| 2 | Isoxazole ring formation | 1,3-dipolar cycloaddition of nitrile oxide generated in situ from aldoximes with appropriate alkynes or aldehydes | Formation of benzo[d]isoxazole ring with carboxylic acid at 3-position |
| 3 | Carboxylic acid introduction | Oxidation or use of carboxylated starting materials | Installation of 3-carboxylic acid group |
| 4 | Esterification | Treatment with methanol and acid catalyst under reflux or methylation using diazomethane | Conversion to methyl ester |
This sequence aligns with synthetic strategies for isoxazole derivatives described in the literature.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-bromobenzo[d]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- The compound is synthesized via cyclization of substituted precursors or palladium-catalyzed cross-coupling reactions. For example, bromine substitution at position 6 can be achieved using electrophilic bromination under controlled temperatures (60–80°C) in a chlorinated solvent . Optimization requires balancing reaction time, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of brominating agents (e.g., NBS) to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity (>95%) product .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at position 6, methyl ester at position 3). Key signals include a singlet for the methyl ester (~3.9 ppm) and aromatic protons split by bromine’s electronegativity .
- Mass Spectrometry (HRMS): Validates molecular weight (C₉H₆BrNO₃, ~272.96 g/mol) and isotopic patterns consistent with bromine .
- X-ray Crystallography: Resolves crystal packing and bond angles, though successful crystallization requires slow evaporation in polar aprotic solvents (e.g., DMSO) .
Q. What are the primary applications of this compound in early-stage drug discovery?
- The bromine atom enhances electrophilic reactivity, enabling Suzuki-Miyaura couplings to generate biaryl derivatives for kinase or bromodomain inhibition studies. The methyl ester group allows hydrolysis to carboxylic acids for prodrug strategies. Preliminary data suggest activity against cancer cell lines (IC₅₀ ~10–50 µM), though structure-activity relationships (SAR) require further exploration .
Advanced Research Questions
Q. How does the bromine substitution at position 6 influence electronic properties and reactivity in cross-coupling reactions?
- Bromine’s electron-withdrawing effect activates the isoxazole ring for nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Density Functional Theory (DFT) calculations show reduced electron density at position 5, favoring regioselective bond formation. For example, Suzuki reactions with arylboronic acids yield 5-aryl derivatives with >80% efficiency when using Pd(OAc)₂ and SPhos ligand .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Discrepancies in IC₅₀ values (e.g., enzymatic vs. cellular assays) may arise from differential cell permeability or off-target effects. Mitigation strategies include:
- Metabolic Stability Assays: Evaluate ester hydrolysis rates in plasma to assess prodrug activation.
- Proteome Profiling: Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
- Crystallographic Studies: Co-crystallization with target proteins (e.g., BRD4 bromodomain) validates binding modes and explains potency variations .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic (PK) properties?
- Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability by analyzing logP and polar surface area. The methyl ester (logP ~2.1) balances lipophilicity for blood-brain barrier penetration.
- ADMET Prediction: Tools like SwissADME forecast metabolic liabilities (e.g., cytochrome P450 oxidation) to prioritize stable analogs .
Q. What role does this compound play in materials science?
- The planar isoxazole core and bromine’s heavy atom effect make it a candidate for:
- Liquid Crystals: Functionalization with alkyl chains generates mesophases with tunable transition temperatures.
- Organic Electronics: Incorporation into π-conjugated polymers enhances charge transport properties. Initial studies show moderate hole mobility (~10⁻³ cm²/V·s) in thin-film transistors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
